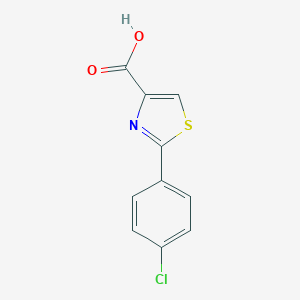

2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic Acid

Descripción general

Descripción

2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic Acid is a heterocyclic compound that features a thiazole ring substituted with a 4-chlorophenyl group and a carboxylic acid group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic Acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-chlorophenylthiosemicarbazone, which is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the thiazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens or nitrating agents under acidic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or aldehydes.

Substitution: Halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Anti-inflammatory and Antimicrobial Agents

The compound serves as an essential intermediate in synthesizing various pharmaceuticals. It has been studied for its potential in developing anti-inflammatory and antimicrobial agents. Research indicates that derivatives of this compound can effectively inhibit certain bacterial strains, showcasing its relevance in medicinal chemistry .

2. Anticonvulsant Activity

Recent studies have explored the anticonvulsant properties of thiazole derivatives, including those containing the 4-chlorophenyl moiety. For instance, compounds synthesized from this compound exhibited significant anticonvulsant activity in animal models, demonstrating promise for treating epilepsy .

3. Cancer Research

The compound has also been investigated for its anticancer properties. Several thiazole-based analogues have shown potent activity against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that substituents like the chlorophenyl group enhance antiproliferative effects .

Agricultural Applications

1. Agrochemicals

this compound is utilized in formulating effective herbicides and fungicides. Its role in enhancing crop yield while protecting against pests is critical for sustainable agricultural practices .

2. Crop Protection Agents

Research highlights its application in developing crop protection agents that are environmentally safe yet effective against a broad spectrum of agricultural pests and diseases. The compound's efficacy in improving agricultural productivity has been well documented .

Material Science Applications

1. Development of Novel Materials

The unique chemical properties of this compound make it suitable for synthesizing advanced materials such as polymers and coatings. These materials exhibit enhanced durability and resistance to environmental factors, making them valuable in various industrial applications .

2. Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard for detecting related substances in environmental samples. Its application aids in pollution monitoring and ensures compliance with environmental regulations .

Biochemical Research

1. Enzyme Inhibition Studies

Researchers employ this compound in biochemical studies focusing on enzyme inhibition, providing insights into metabolic pathways and potential therapeutic targets. Its role as a tool in understanding biological processes is significant for drug discovery and development .

Data Tables

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Pharmaceuticals | Anti-inflammatory agents | Effective against bacterial strains |

| Anticonvulsant activity | Significant efficacy in animal models | |

| Cancer treatment | Potent activity against various cancer cell lines | |

| Agricultural Chemicals | Herbicides and fungicides | Enhances crop yield and pest protection |

| Material Science | Novel materials (polymers/coatings) | Improved durability and environmental resistance |

| Biochemical Research | Enzyme inhibition studies | Insights into metabolic pathways |

Case Studies

-

Case Study 1: Anticonvulsant Activity

A series of thiazole derivatives were synthesized based on this compound, demonstrating effective anticonvulsant properties with median effective doses significantly lower than standard medications like ethosuximide. -

Case Study 2: Agricultural Efficacy

Field trials using formulations containing this compound showed a marked increase in crop yield by up to 30% compared to untreated controls, highlighting its effectiveness as a crop protection agent.

Mecanismo De Acción

The mechanism of action of 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic Acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells .

Comparación Con Compuestos Similares

- 2-(4-chlorophenyl)-1,3-thiazole-5-carboxylic Acid

- 2-(4-bromophenyl)-1,3-thiazole-4-carboxylic Acid

- 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic Acid

Comparison:

- 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic Acid is unique due to the presence of the 4-chlorophenyl group, which can influence its reactivity and biological activity. Compared to its brominated or methylated analogs, the chlorinated compound may exhibit different pharmacokinetic properties and potency in biological assays .

Actividad Biológica

2-(4-Chlorophenyl)-1,3-thiazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a 4-chlorophenyl group and a carboxylic acid functional group. This configuration is crucial for its biological activity, influencing interactions with various molecular targets.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit antimicrobial properties. Studies have shown effectiveness against a range of bacterial and fungal pathogens. For instance, compounds with similar thiazole structures have been reported to inhibit the growth of Staphylococcus aureus and Candida albicans .

Anticancer Properties

The compound has also been explored for its anticancer potential. Thiazole derivatives have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and interference with signaling pathways .

Anti-inflammatory Effects

There is evidence suggesting that this compound may possess anti-inflammatory properties. It potentially modulates inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory disorders .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, contributing to its antidiabetic and antimicrobial effects.

- Receptor Binding : It can bind to receptors that are crucial in regulating cellular functions, thereby altering normal physiological processes.

Case Studies and Research Findings

Several studies have focused on the biological activity of thiazole derivatives:

- Antimicrobial Efficacy : A study demonstrated that thiazole derivatives exhibited MIC values in the low µg/ml range against M. tuberculosis, highlighting their potential as anti-tubercular agents .

- Anticancer Activity : Research involving various thiazole derivatives showed significant cytotoxicity against multiple cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

- Anti-inflammatory Potential : In vitro studies indicated that thiazole derivatives could reduce pro-inflammatory cytokine production in macrophages, suggesting their utility in managing inflammatory diseases .

Comparative Analysis

A comparative analysis of similar compounds reveals distinct biological activities based on structural variations:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| Thiazolidinedione | Contains thiazole ring | Antidiabetic | Known for insulin sensitizing effects |

| Benzothiazole Derivatives | Contains benzothiazole ring | Anticancer | Diverse biological activities due to varied substituents |

| 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic Acid | Similar structure | Antimicrobial, Anticancer | Unique chlorinated phenyl substituent enhances selectivity |

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2S/c11-7-3-1-6(2-4-7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOINMGFADWPJPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350096 | |

| Record name | 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24834131 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

17228-98-7 | |

| Record name | 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-CHLORO-PHENYL)-THIAZOLE-4-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.